![molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6](/img/structure/B2749954.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea is a synthetic organic compound characterized by the presence of an indole moiety linked to a urea group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea typically involves the reaction of tryptamine with an appropriate isocyanate. One common method includes:
Starting Materials: Tryptamine and allyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. A catalyst like triethylamine may be used to facilitate the reaction.
Procedure: Tryptamine is dissolved in the solvent, followed by the slow addition of allyl isocyanate. The mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or column chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)amine.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders due to the indole moiety’s relevance to neurotransmitter analogs.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism by which 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea exerts its effects is primarily through interactions with biological targets that recognize the indole structure. These targets may include:
Receptors: Such as serotonin receptors, where the indole moiety mimics the structure of serotonin.
Enzymes: Involved in the metabolism of tryptophan and related compounds.
相似化合物的比较
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole core.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness: 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea is unique due to the presence of both an indole moiety and a urea group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler indole derivatives.
属性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUYDMPXRZRBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)
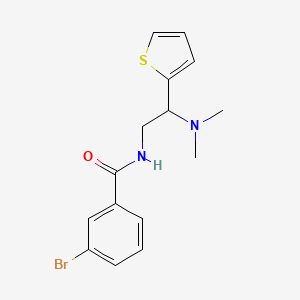
![(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2749876.png)
![N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2749878.png)
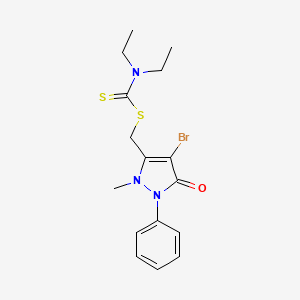
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)
![2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2749882.png)
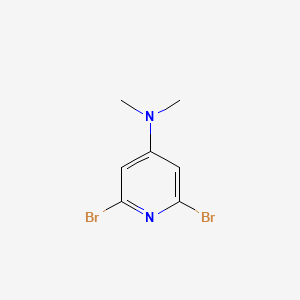
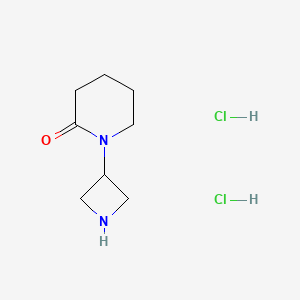
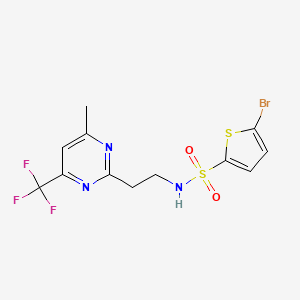
![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)
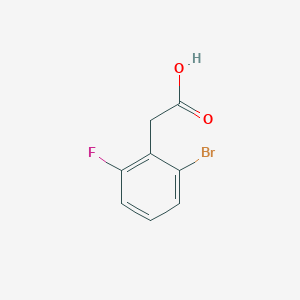
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)
